molecular formula C19H18ClN3O5 B3712830 [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](2-CHLORO-5-NITROPHENYL)METHANONE

[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](2-CHLORO-5-NITROPHENYL)METHANONE

Cat. No.: B3712830
M. Wt: 403.8 g/mol
InChI Key: XBNRJYGDWCFASV-UHFFFAOYSA-N
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Description

4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE: is a complex organic compound with a molecular formula of C20H21ClN2O4. This compound features a benzodioxole group, a piperazine ring, and a chloronitrophenyl group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE typically involves multiple steps:

    Formation of the Benzodioxole Group: The benzodioxole group is synthesized through the cyclization of catechol with formaldehyde.

    Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with dihaloalkanes.

    Coupling Reactions: The benzodioxole group is then coupled with the piperazine ring using appropriate coupling agents.

    Final Coupling with Chloronitrophenyl Group: The final step involves coupling the intermediate product with 2-chloro-5-nitrobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole group can interact with active sites of enzymes, while the piperazine ring can enhance binding affinity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological targets.

Comparison with Similar Compounds

  • 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE
  • 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE

Uniqueness:

  • Structural Diversity: The presence of both benzodioxole and chloronitrophenyl groups provides unique reactivity and binding properties.
  • Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

This detailed article provides a comprehensive overview of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloro-5-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5/c20-16-3-2-14(23(25)26)10-15(16)19(24)22-7-5-21(6-8-22)11-13-1-4-17-18(9-13)28-12-27-17/h1-4,9-10H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNRJYGDWCFASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](2-CHLORO-5-NITROPHENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](2-CHLORO-5-NITROPHENYL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](2-CHLORO-5-NITROPHENYL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](2-CHLORO-5-NITROPHENYL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](2-CHLORO-5-NITROPHENYL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](2-CHLORO-5-NITROPHENYL)METHANONE

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